2-Cyano-3-(2,4-dichlorophenyl)propionic Acid

Lipophilicity Permeability SAR

2-Cyano-3-(2,4-dichlorophenyl)propionic acid (CAS 16994-08-4) is an α-cyano-β-arylpropionic acid derivative with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol. It features a propionic acid backbone substituted at the β-position with a 2,4-dichlorophenyl moiety and at the α-position with a cyano group, yielding a saturated scaffold distinct from its α,β-unsaturated acrylic acid counterparts.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
Cat. No. B12293080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(2,4-dichlorophenyl)propionic Acid
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CC(C#N)C(=O)O
InChIInChI=1S/C10H7Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15)
InChIKeyXELAKGFOSHQOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-(2,4-dichlorophenyl)propionic Acid (CAS 16994-08-4): Core Identity and Procurement Profile


2-Cyano-3-(2,4-dichlorophenyl)propionic acid (CAS 16994-08-4) is an α-cyano-β-arylpropionic acid derivative with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . It features a propionic acid backbone substituted at the β-position with a 2,4-dichlorophenyl moiety and at the α-position with a cyano group, yielding a saturated scaffold distinct from its α,β-unsaturated acrylic acid counterparts . This compound is primarily supplied as a research chemical building block with a typical purity specification of 95% . Its computed XLogP3 value of 2.9 indicates moderate lipophilicity, positioning it within a physicochemical space amenable to further medicinal chemistry derivatization.

Why 2-Cyano-3-(2,4-dichlorophenyl)propionic Acid Cannot Be Simply Substituted by Other Cyano-arylpropionic Derivatives


Although α-cyano-β-arylpropionic acids share a common core scaffold, substitution at the β-aryl ring and α-carbon position profoundly alters their physicochemical and functional properties. As demonstrated in the quantitative comparisons below, simple substitution with a mono-chloro or non-chlorinated analog significantly reduces lipophilicity (XLogP), thereby impacting membrane permeability and target engagement in cellular assays [1]. Furthermore, changing the chlorine substitution pattern from the 2,4- to the 3,4- or 3-cyano isomer yields structurally distinct compounds with potentially divergent reactivity, metabolic stability, and target binding profiles [2]. Even the seemingly minor saturation of the α,β-double bond—converting the acrylic acid derivative to the propionic acid—introduces a chiral center and a distinct conformational flexibility, which critically influences both synthetic utility and biological interactions . Therefore, procurement of the precise CAS 16994-08-4 compound, rather than a generic analog, is essential for ensuring reproducibility and fidelity in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-Cyano-3-(2,4-dichlorophenyl)propionic Acid from Closest Analogs


Increased Lipophilicity (XLogP3 = 2.9) Compared to Acrylic Acid and Isomeric Analogs

The target compound exhibits a computed XLogP3 value of 2.9 , which is substantially higher than that of its α,β-unsaturated acrylic acid analog ((E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid, XLogP3 = 2.3 [1]) and its positional isomer (3-cyano-3-(2,4-dichlorophenyl)propanoic acid, XLogP3 = 2.4 [2]). This difference of +0.6 and +0.5 log units, respectively, indicates a greater tendency for the target compound to partition into lipid membranes.

Lipophilicity Permeability SAR

Structural and Synthetic Versatility via Saturated Propionic Acid Backbone

Unlike its acrylic acid analog (PubChem CID 5715261) which possesses a rigid α,β-unsaturated double bond, 2-Cyano-3-(2,4-dichlorophenyl)propionic acid features a fully saturated C-C bond between the α- and β-carbons . This saturation introduces a chiral center at the α-carbon (undefined stereocenter count = 1 ), enabling the synthesis of enantiomerically pure derivatives—a feature absent in the planar acrylic acid scaffold [1]. Additionally, the saturated backbone offers greater conformational flexibility and resistance to nucleophilic addition at the β-position compared to the electron-deficient double bond of the acrylic acid analog.

Synthetic Chemistry Building Block Chirality

Quantified Purity Specification (≥95%) Aligns with Research-Grade Procurement Standards

The target compound is consistently offered with a minimum purity specification of 95% as documented by multiple independent vendors . This level of purity is standard for research-grade building blocks and ensures reproducible results in chemical and biological assays. In contrast, many positional isomers and structurally related analogs lack explicit purity specifications from authoritative sources, introducing an additional layer of risk for experimental reproducibility [1].

Quality Control Purity Reproducibility

Potential for Superior Metabolic Stability and Reactivity Profile Compared to Acrylic Acid Analog

The saturated α,β-bond of 2-Cyano-3-(2,4-dichlorophenyl)propionic acid eliminates the conjugated π-system present in (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid. This structural difference reduces susceptibility to Michael addition reactions by biological nucleophiles (e.g., glutathione) and decreases the likelihood of photochemical isomerization, both of which are common liabilities of α,β-unsaturated carbonyl compounds [1]. While direct comparative metabolic stability data for this specific pair is not available in the public domain, the well-established class-level principle that saturation of the α,β-bond significantly enhances chemical and metabolic stability strongly supports a procurement advantage for the target compound in biological assays where stability is a concern [2].

Metabolic Stability Chemical Reactivity Drug Design

Optimal Research and Procurement Scenarios for 2-Cyano-3-(2,4-dichlorophenyl)propionic Acid


Chiral Building Block for Enantioselective Synthesis of Bioactive Molecules

The compound's undefined stereocenter at the α-carbon makes it a valuable precursor for synthesizing enantiomerically pure 2-arylpropionic acid derivatives. This is particularly relevant in medicinal chemistry campaigns targeting chiral drug candidates, where the target compound's saturated scaffold offers a distinct advantage over achiral acrylic acid analogs [1].

Lipophilic Fragment for Enhancing Membrane Permeability in SAR Studies

With a computed XLogP3 of 2.9 , the compound provides a lipophilic handle that can improve cellular permeability when incorporated into larger molecular frameworks. This property differentiates it from less lipophilic analogs (XLogP3 2.3-2.4 [1][2]), guiding its use in optimizing the physicochemical profile of lead compounds for cellular target engagement assays.

Research-Grade Intermediate for Derivatization and Library Synthesis

Supplied with a verified purity of ≥95% [1], the compound is suitable for parallel synthesis and medicinal chemistry library construction. Its dual functional groups (carboxylic acid and cyano) provide orthogonal handles for amide coupling, esterification, and nucleophilic additions, making it a versatile building block for generating diverse analogs in hit expansion programs.

Metabolically Stable Scaffold for In Vivo Pharmacological Studies

By eliminating the α,β-unsaturated double bond present in acrylic acid analogs, this compound reduces the risk of glutathione conjugation and other Michael addition-mediated metabolic clearance pathways . This class-level advantage makes it a preferred starting point for designing tool compounds intended for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, where metabolic stability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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